molecular formula C60H125N15O25S B13012213 Gentamicin sulfate salt

Gentamicin sulfate salt

Cat. No.: B13012213
M. Wt: 1488.8 g/mol
InChI Key: RDEIXVOBVLKYNT-VYTYTLIFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gentamicin sulfate salt is produced through the fermentation of Micromonospora purpurea or Micromonospora echinospora . The fermentation process involves growing the bacteria in a nutrient-rich medium, followed by extraction and purification of the antibiotic compound. The purified gentamicin is then converted into its sulfate salt form by reacting it with sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes. The bacteria are cultured in bioreactors under controlled conditions to optimize the yield of gentamicin. After fermentation, the broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify the this compound .

Chemical Reactions Analysis

Types of Reactions

Gentamicin sulfate salt primarily undergoes substitution reactions due to the presence of multiple amino and hydroxyl groups in its structure . These functional groups make it reactive towards various chemical reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and oxidizing agents. For example, it can react with strong acids like hydrochloric acid to form gentamicin hydrochloride . It can also undergo oxidation reactions with agents like hydrogen peroxide.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, oxidation reactions can lead to the formation of gentamicin derivatives with altered functional groups .

Properties

Molecular Formula

C60H125N15O25S

Molecular Weight

1488.8 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13-,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12-,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m110./s1

InChI Key

RDEIXVOBVLKYNT-VYTYTLIFSA-N

Isomeric SMILES

C[C@H]([C@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.OS(=O)(=O)O

Origin of Product

United States

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